5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a bicyclic structure composed of a pyridine ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by cyclization to form the desired bicyclic structure . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[4,3-d]pyrimidines, which can further be used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain kinases, including mTOR and PI3K, which are involved in cell growth and proliferation pathways . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar bicyclic structure but differs in the substitution pattern on the pyridine ring.
2-Pyridyl-substituted derivatives: These compounds have additional substituents on the pyridine ring, which can alter their chemical and biological properties.
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for the development of new therapeutic agents and for studying structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C8H9N3O2 |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2,(H,12,13) |
InChI Key |
QAUDWUUBMMNGRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C(=O)O |
Origin of Product |
United States |
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